molecular formula C14H19N3O4S B12891608 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine CAS No. 59504-28-8

1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine

Cat. No.: B12891608
CAS No.: 59504-28-8
M. Wt: 325.39 g/mol
InChI Key: FHSGSDILYBYARM-UHFFFAOYSA-N
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Description

1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring, a nitro group, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrolidine derivative followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to enhance efficiency and yield. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Chemical Reactions Analysis

1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor for other bioactive compounds.

    Pyrrolidine-2,5-diones: These compounds have applications in medicinal chemistry and are known for their biological activities.

    Prolinol: A derivative of pyrrolidine, used in asymmetric synthesis and as a chiral auxiliary.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .

Properties

CAS No.

59504-28-8

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

1-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine

InChI

InChI=1S/C14H19N3O4S/c18-17(19)14-11-12(22(20,21)16-9-3-4-10-16)5-6-13(14)15-7-1-2-8-15/h5-6,11H,1-4,7-10H2

InChI Key

FHSGSDILYBYARM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

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